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Compound of Interest
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Cat. No.: B032998 Get Quote

Technical Support Center: DNA & RNA
Purification
Welcome to our technical support center. Here you will find troubleshooting guides and

frequently asked questions (FAQs) to help you resolve common issues encountered during

DNA and RNA purification experiments.

Troubleshooting Guide: Cloudy DNA Pellets After
Ethanol Precipitation
A common issue during DNA/RNA isolation is the appearance of a cloudy or opaque pellet after

ethanol precipitation, instead of a clear, glassy pellet. This is often indicative of contamination.

This guide will help you identify the potential cause and provide solutions to obtain a pure

nucleic acid sample.

Frequently Asked Questions (FAQs)
Q1: Why is my DNA pellet cloudy and not clear?

A cloudy or milky-white appearance of a DNA pellet after ethanol precipitation is typically a sign

of contamination. The most common contaminants that cause this issue are proteins,

polysaccharides, and excess salts.[1] Each contaminant can give the pellet a slightly different

appearance.
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Protein Contamination: Often results in a fluffy, white, and easily dislodged pellet.[2]

Polysaccharide Contamination: Can create a slimy, viscous, or jelly-like pellet that may be

difficult to dissolve.[3] This is a frequent issue when extracting DNA from plant tissues.[4]

Excess Salt: High salt concentrations can co-precipitate with the DNA, leading to a

crystalline or opaque white pellet.[5][6] This can be a problem if the salt concentration in the

initial solution is too high or if the pellet is not washed properly.

Q2: How can I identify the contaminant in my cloudy DNA pellet?

You can get a good indication of the contaminant by observing the pellet's appearance and the

characteristics of your sample source. Spectrophotometric analysis (e.g., NanoDrop) can also

provide clues:

Low A260/A280 ratio (<1.8): Suggests protein contamination.[3]

Low A260/A230 ratio (<2.0): Can indicate polysaccharide or salt contamination.

Here is a simple flowchart to help you diagnose the issue:
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Caption: Troubleshooting flowchart for identifying the cause of a cloudy DNA pellet.

Troubleshooting Protocols
Q3: My DNA pellet is likely contaminated with protein. How can I remove it?
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Protein contamination is a common issue that can be resolved using enzymatic digestion or

organic extraction.

Protocol 1: Proteinase K Digestion
This method uses the enzyme Proteinase K to degrade contaminating proteins.

Methodology:

Resuspend the cloudy DNA pellet in a suitable buffer (e.g., TE buffer).

Add Proteinase K to a final concentration of 50-100 µg/mL.[7]

Add SDS to a final concentration of 0.5% to denature proteins, making them more accessible

to Proteinase K.

Incubate the mixture at 50-56°C for 1-2 hours.[7]

Reprecipitate the DNA using standard ethanol precipitation.

Protocol 2: Phenol-Chloroform Extraction
This is a classic and effective method for removing proteins.[8]

Methodology:

Resuspend the DNA pellet in TE buffer.

Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

Vortex vigorously for 10-15 seconds and centrifuge at high speed (e.g., >12,000 x g) for 5-15

minutes to separate the phases.[9]

Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the

protein interface.

Repeat the extraction until the interface is clean.

Perform a final extraction with an equal volume of chloroform to remove residual phenol.
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Transfer the aqueous phase to a new tube and precipitate the DNA with ethanol.

Q4: I suspect polysaccharide contamination, especially since I'm working with plant samples.

What is the best way to purify my DNA?

Polysaccharide contamination is prevalent in DNA extractions from plants and can be removed

by adjusting the salt concentration during precipitation.[10][11]

Protocol: High-Salt Differential Precipitation
This method exploits the differential solubility of DNA and polysaccharides at high salt

concentrations.

Methodology:

Resuspend the contaminated DNA pellet in TE buffer.

Add NaCl to a final concentration of 1.0-2.5 M.[10][11]

Add 2 volumes of ethanol and mix gently. The DNA will precipitate while most

polysaccharides remain in solution.

Incubate on ice for 15-30 minutes.

Centrifuge at >12,000 x g for 15-30 minutes to pellet the DNA.

Carefully decant the supernatant.

Wash the pellet twice with 70% ethanol to remove residual salt and polysaccharides.

Air-dry the pellet briefly and resuspend in the desired buffer.

Q5: My pellet looks crystalline, and I think it's due to excess salt. How can I fix this?

Excess salt can inhibit downstream enzymatic reactions. A simple re-precipitation with proper

washing is usually sufficient to remove it.

Protocol: DNA Re-precipitation and Washing
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Methodology:

Resuspend the DNA pellet containing excess salt in nuclease-free water or TE buffer.

Add 2-2.5 volumes of cold 95-100% ethanol.[5] Do not add more salt.

Incubate at -20°C for at least 20 minutes to allow the DNA to precipitate.

Centrifuge at high speed (>12,000 x g) for 15-30 minutes.

Discard the supernatant.

Wash the pellet thoroughly with 70% ethanol. To do this, add 500 µL of 70% ethanol and

gently dislodge the pellet.

Centrifuge again for 5-15 minutes, and carefully remove the supernatant.

Repeat the 70% ethanol wash step.

Briefly air-dry the pellet to remove any remaining ethanol before resuspension.[3] Be careful

not to over-dry the pellet, as this can make it difficult to dissolve.[12][13]

Data Presentation: Optimizing DNA Precipitation
For successful DNA precipitation, the concentrations of salt and ethanol are critical. The table

below summarizes the recommended final concentrations for commonly used salts.
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Salt
Stock
Concentration

Final
Concentration

Notes

Sodium Acetate

(NaOAc)
3 M, pH 5.2 0.3 M

The most common

choice for routine

DNA precipitation.[14]

Ammonium Acetate

(NH4OAc)
7.5 M 2.0 - 2.5 M

Useful for removing

dNTPs. Avoid when

DNA will be used for

T4 polynucleotide

kinase reactions as

ammonium ions are

inhibitory.[14]

Sodium Chloride

(NaCl)
5 M 0.2 M

Use for samples

containing SDS, as

NaCl keeps SDS

soluble in 70%

ethanol.[14]

Lithium Chloride (LiCl) 8 M 0.8 M
Primarily used for

precipitating RNA.[14]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for ethanol precipitation and the key

troubleshooting checkpoints.
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Caption: General workflow for ethanol precipitation with integrated troubleshooting steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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